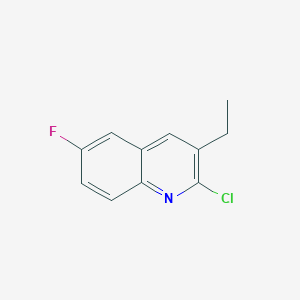
2-Chloro-3-ethyl-6-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethyl-6-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C11H9ClFN and a molecular weight of 209.65 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethyl-6-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-ethylquinoline with a fluorinating agent . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethyl-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form various substituted quinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and organometallic reagents such as boronic acids.
Major Products:
Scientific Research Applications
2-Chloro-3-ethyl-6-fluoroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethyl-6-fluoroquinoline involves its interaction with specific molecular targets. For instance, in its antibacterial activity, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The incorporation of fluorine enhances its biological activity by improving its ability to penetrate cell membranes and interact with target enzymes .
Comparison with Similar Compounds
- 2-Chloro-6-fluoroquinoline
- 3-Ethyl-6-fluoroquinoline
- 2-Chloro-3-ethylquinoline
Comparison: 2-Chloro-3-ethyl-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. The fluorine atom enhances its biological activity, while the chlorine atom provides a site for further functionalization through nucleophilic substitution . Compared to other similar compounds, it may exhibit higher antibacterial activity and different reactivity patterns in chemical reactions .
Properties
CAS No. |
1031928-06-9 |
|---|---|
Molecular Formula |
C11H9ClFN |
Molecular Weight |
209.65 g/mol |
IUPAC Name |
2-chloro-3-ethyl-6-fluoroquinoline |
InChI |
InChI=1S/C11H9ClFN/c1-2-7-5-8-6-9(13)3-4-10(8)14-11(7)12/h3-6H,2H2,1H3 |
InChI Key |
FAFYABBBALSGKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


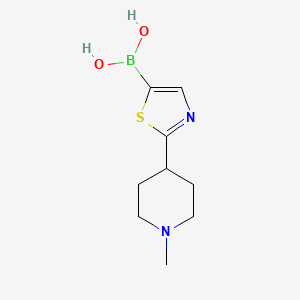
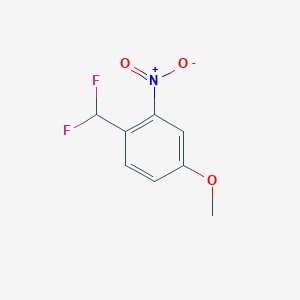
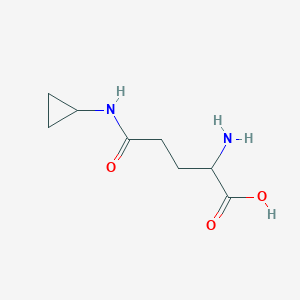
![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)
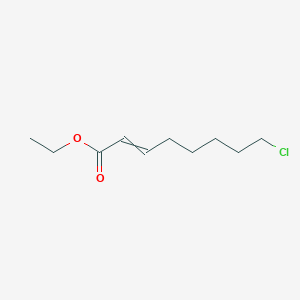
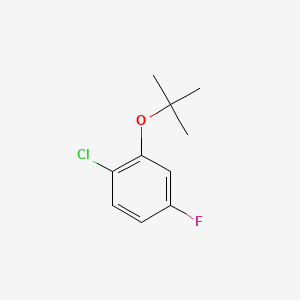
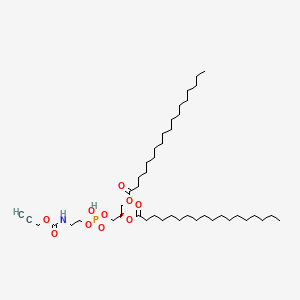
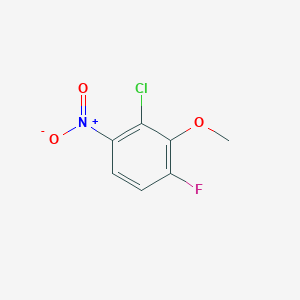
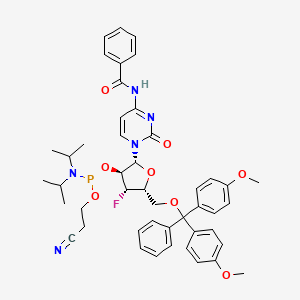
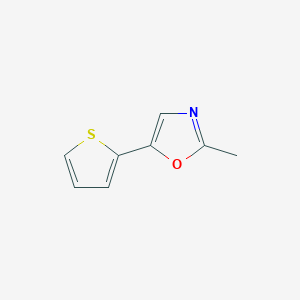
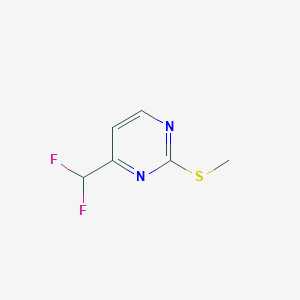
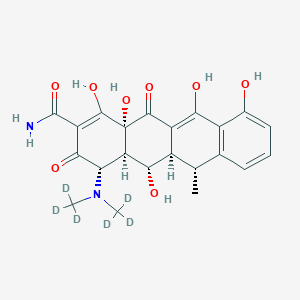
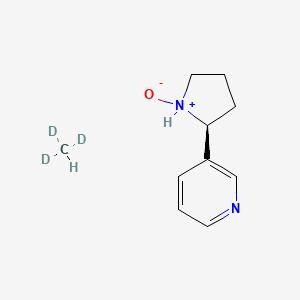
![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
